(R)-4-(1-Amino-2-hydroxyethyl)benzamide
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Overview
Description
®-4-(1-Amino-2-hydroxyethyl)benzamide is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group and a hydroxyethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-hydroxyethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Chiral Resolution: The chiral center is introduced through a resolution process using chiral catalysts or reagents.
Functional Group Introduction: The amino and hydroxyethyl groups are introduced through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-4-(1-Amino-2-hydroxyethyl)benzamide may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Automated Purification: Employing automated systems for purification to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Amino-2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The benzamide structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
®-4-(1-Amino-2-hydroxyethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)benzamide involves:
Molecular Targets: It interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
- ®-2-(1-Amino-2-hydroxyethyl)benzoic acid
Uniqueness
®-4-(1-Amino-2-hydroxyethyl)benzamide stands out due to its unique combination of functional groups and chiral center, which confer specific reactivity and biological activity. Its versatility in various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-[(1R)-1-amino-2-hydroxyethyl]benzamide |
InChI |
InChI=1S/C9H12N2O2/c10-8(5-12)6-1-3-7(4-2-6)9(11)13/h1-4,8,12H,5,10H2,(H2,11,13)/t8-/m0/s1 |
InChI Key |
XVSAMUZOUUPQFI-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)C(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)C(=O)N |
Origin of Product |
United States |
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